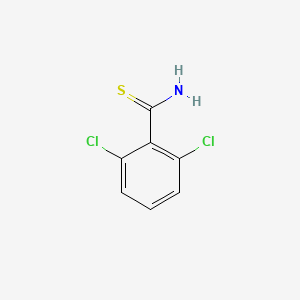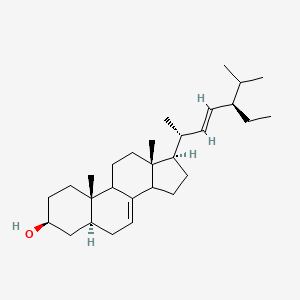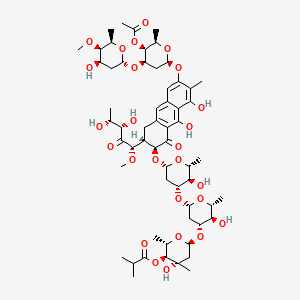
Aniline Blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water blue is an organic sodium salt resulting from the formal condensation of NSC 56820 with 2 mol eq. of sodium hydroxide. It is used as a histological stain for collagen and in Mallory's method for connective tissue. It has a role as a histological dye. It contains a NSC 56820(2-).
Mechanism of Action
Aniline Blue, also known as Water Blue or C.I.42755, is a compound used in histology as a staining agent . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets collagen proteins in cell tissues . Collagen, a major component of the extracellular matrix, provides structural support to tissues and organs. By staining collagen, this compound aids in the visualization of these structures.
Mode of Action
This compound interacts with collagen proteins in cell tissues, staining them a water-blue color . This interaction allows for the detailed observation of collagen structures within the tissue.
Biochemical Pathways
Its use in staining techniques like mallory’s trichrome stain and gömöri trichrome stain suggests it may play a role in differentiating various tissue components .
Result of Action
The primary result of this compound’s action is the staining of collagen proteins in cell tissues to a water-blue color . This staining enhances the visibility of collagen structures, aiding in the study and understanding of tissue morphology.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in water and slightly soluble in ethanol , suggesting that the solvent used can impact its staining efficacy. Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Aniline Blue has been shown to interact with certain proteins and glycogen, enhancing its fluorescence . This property is particularly useful in the detection of persistent histones in sperm nuclei . The interaction of this compound with these biomolecules indicates a significant role in biochemical reactions.
Cellular Effects
This compound is used in staining procedures to detect chromatin defects of sperm nuclei related to their nucleoprotein content . This suggests that this compound can influence cellular processes, particularly those involving DNA and protein interactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to persistent histones in the sperm nucleus . This binding indicates a break in the developmental sequence of histones-transition proteins-protamines, which significantly affects DNA chain folding and vulnerability for increased DNA fragmentation .
Properties
CAS No. |
28631-66-5 |
|---|---|
Molecular Formula |
C32H25N3Na2O9S3 |
Molecular Weight |
737.7 g/mol |
IUPAC Name |
disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
28631-66-5 |
physical_description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Acid Blue 22 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















